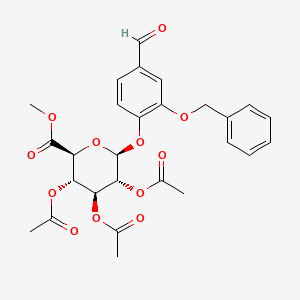![molecular formula ¹³C₁₄H₁₀ B1146099 Phenanthrene-[U-13C] CAS No. 1173018-81-9](/img/new.no-structure.jpg)
Phenanthrene-[U-13C]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenanthrene-[U-13C] is a uniformly labeled isotopologue of phenanthrene, a polycyclic aromatic hydrocarbon. The compound is characterized by the incorporation of carbon-13 isotopes at all carbon positions within the phenanthrene structure. This labeling is particularly useful in various scientific studies, including those involving metabolic pathways, environmental monitoring, and chemical reaction mechanisms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenanthrene-[U-13C] typically involves the incorporation of carbon-13 labeled precursors into the phenanthrene structure. One common method is the Haworth synthesis, which involves the following steps:
Friedel-Crafts Acylation: Naphthalene is treated with succinic anhydride in the presence of aluminum chloride to form naphthoylpropionic acid.
Clemmensen Reduction: Naphthoylpropionic acid is reduced using amalgamated zinc in hydrochloric acid to yield naphthobutyric acid.
Ring Closure Reaction: Naphthobutyric acid is heated with sulfuric acid to form 1-keto-1,2,3,4-tetrahydrophenanthrene.
Clemmensen Reduction: The intermediate is further reduced to 1,2,3,4-tetrahydrophenanthrene.
Dehydrogenation: The final step involves heating with palladium to yield phenanthrene.
Industrial Production Methods: Industrial production of Phenanthrene-[U-13C] involves similar synthetic routes but on a larger scale. The use of carbon-13 labeled precursors is essential, and the process is optimized for high yield and purity.
化学反応の分析
Types of Reactions: Phenanthrene-[U-13C] undergoes various chemical reactions, including:
Oxidation: Phenanthrene can be oxidized to phenanthrenequinone using chromic acid or tert-butyl hydroperoxide with molybdenum acetylacetonate
Reduction: Reduction with hydrogen gas and raney nickel yields 9,10-dihydrophenanthrene.
Electrophilic Halogenation: Bromination with bromine results in 9-bromophenanthrene.
Aromatic Sulfonation: Sulfonation with sulfuric acid produces 2 and 3-phenanthrenesulfonic acids.
Common Reagents and Conditions:
Oxidation: Chromic acid, tert-butyl hydroperoxide, molybdenum acetylacetonate.
Reduction: Hydrogen gas, raney nickel.
Halogenation: Bromine.
Sulfonation: Sulfuric acid.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Halogenation: 9-Bromophenanthrene.
Sulfonation: 2 and 3-Phenanthrenesulfonic acids.
科学的研究の応用
Phenanthrene-[U-13C] has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of phenanthrene in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of phenanthrene derivatives.
Industry: Applied in environmental monitoring to track the fate of phenanthrene in contaminated sites and assess bioremediation efforts
作用機序
The mechanism of action of Phenanthrene-[U-13C] involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins. This interaction is crucial for understanding the toxicological effects of phenanthrene and its derivatives .
類似化合物との比較
Phenanthrene-[U-13C] can be compared with other polycyclic aromatic hydrocarbons such as anthracene, naphthalene, and pyrene:
Anthracene: Similar in structure but differs in the arrangement of the fused benzene rings.
Naphthalene: Contains two fused benzene rings, making it simpler than phenanthrene.
Pyrene: Consists of four fused benzene rings, making it larger and more complex than phenanthrene.
Phenanthrene-[U-13C] is unique due to its uniform carbon-13 labeling, which provides distinct advantages in tracing and studying its behavior in various systems.
特性
CAS番号 |
1173018-81-9 |
|---|---|
分子式 |
¹³C₁₄H₁₀ |
分子量 |
192.13 |
同義語 |
[3]Helicene-[U-13C]; NSC 26256-[U-13C]; Ravatite-13C14; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![21-Chloro-17alpha-[(2-furanylcarbonxyl)oxy]-9beta,11beta-oxido-16alpha-methylpregna-1,4-diene-3,20-dione](/img/structure/B1146016.png)
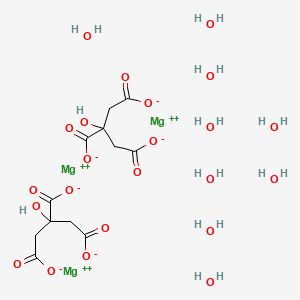
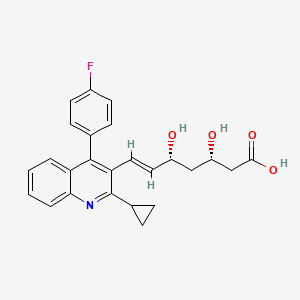
![1-[(4-Hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride](/img/structure/B1146020.png)
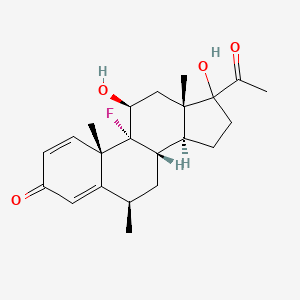
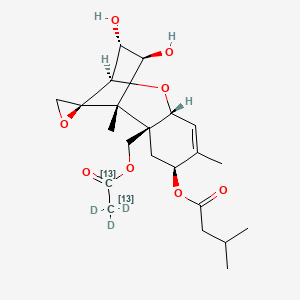
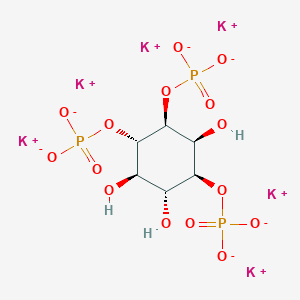
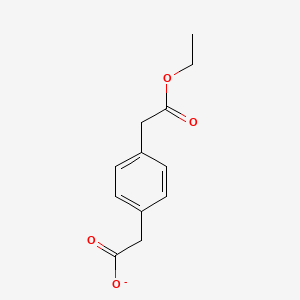
![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)

